molecular formula C10H7BrClN3O B1339546 3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone CAS No. 936901-73-4

3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone

Cat. No. B1339546
Key on ui cas rn: 936901-73-4
M. Wt: 300.54 g/mol
InChI Key: SPFGLRKIXCHBPT-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclobutanone (47.7 g, 215 mmol) was dissolved in DMF (200 mL) under an atmosphere of nitrogen and cooled to −4° C. N-Bromosuccinimide (40.3 g, 226 mmol) was dissolved in DMF (140 mL) and slowly added to the reaction mixture. After 5 min, water (400 mL) was added and the resulting solid isolated by filtration and washed with solid with water to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 3.45-3.53 (m, 2H), 3.58-3.67 (m, 2H), 4.08-4.16 (m, 1H), 7.45 (d, 1H, J=5.2 Hz) and 8.30 (d, 1H, J=4.8 Hz).
Quantity
47.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[N:4]([C:8]([CH:11]3[CH2:14][C:13](=[O:15])[CH2:12]3)=[N:9][CH:10]=2)[CH:5]=[CH:6][N:7]=1.[Br:16]N1C(=O)CCC1=O.O>CN(C=O)C>[Br:16][C:10]1[N:9]=[C:8]([CH:11]2[CH2:12][C:13](=[O:15])[CH2:14]2)[N:4]2[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]=12

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
40.3 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the resulting solid isolated by filtration
WASH
Type
WASH
Details
washed with solid with water

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)C2CC(C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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